molecular formula C9H9NO2 B100136 3,5-Dimethoxybenzonitrile CAS No. 19179-31-8

3,5-Dimethoxybenzonitrile

Cat. No. B100136
Key on ui cas rn: 19179-31-8
M. Wt: 163.17 g/mol
InChI Key: NVTHWSJNXVDIKR-UHFFFAOYSA-N
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Patent
US09096545B2

Procedure details

The title compound was prepared according to the procedure described in Intermediate-19 by using 3,5-dimethoxy benzonitrile (1.00 g, 6.13 mmol), hydroxylamine HCl (0.634 g, 9.23 mmol) and potassium carbonate (2.53 g, 18.40 mmol), ethanol (20 mL) to afford 0.400 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.75 (s, 6H), 5.79 (s, 2H), 6.49 (s, 1H), 6.84 (s, 2H), 9.62 (br s, 1H); MS (m/z): 197.11 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.634 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[C:6]#[N:7].Cl.[NH2:14][OH:15].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[OH:15][N:14]=[C:6]([NH2:7])[C:5]1[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C#N)C=C(C1)OC
Step Two
Name
Quantity
0.634 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
2.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ON=C(C1=CC(=CC(=C1)OC)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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